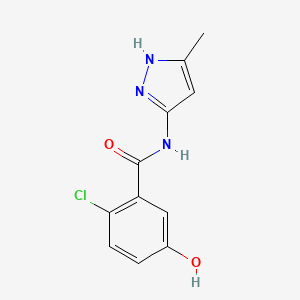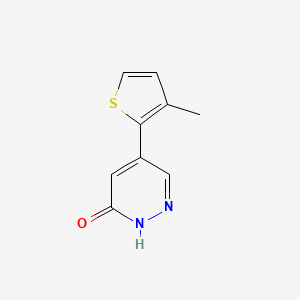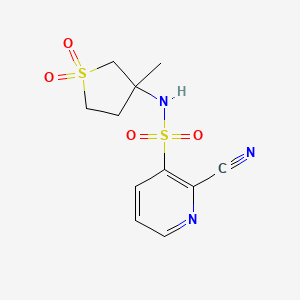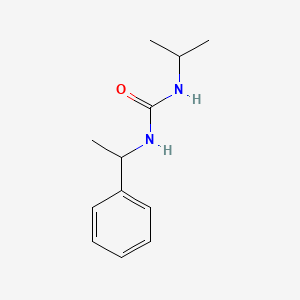![molecular formula C11H23NO2 B6633813 3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol, commonly known as TMA-15, is a chemical compound that belongs to the family of phenylethylamines. It is a psychoactive substance that has gained popularity in the research community due to its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of TMA-15 is not fully understood. However, it is believed to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
TMA-15 has been shown to produce various biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and energy. TMA-15 has also been shown to produce changes in perception, cognition, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-15 has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, and its ability to produce psychoactive effects. However, its limitations include its potential for abuse and the lack of knowledge regarding its long-term effects.
Orientations Futures
For research include exploring its potential applications in the treatment of psychiatric disorders, studying its long-term effects, and understanding its mechanism of action and potential for abuse.
Méthodes De Synthèse
The synthesis method of TMA-15 involves the reaction of 3,4-methylenedioxyphenylacetone with 2,4,4-trimethylcyclopentylamine, followed by reduction with sodium borohydride. The final product obtained is TMA-15, which is a white crystalline powder.
Applications De Recherche Scientifique
TMA-15 has been widely used in scientific research due to its potential applications in various fields. It has been used in studies related to drug abuse, neuropharmacology, and behavioral pharmacology. TMA-15 has also been used in studies related to the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
3-[(2,4,4-trimethylcyclopentyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8-4-11(2,3)5-10(8)12-6-9(14)7-13/h8-10,12-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHDYVKKPEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC(CO)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6633763.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)


